Doxacurium, specifically the compound (1S,2R,1'S,2'R)-doxacurium chloride, is a neuromuscular blocking agent belonging to the class of benzylisoquinolinium derivatives. It is primarily utilized in clinical settings for inducing muscle relaxation during surgical procedures. Doxacurium is characterized by its long duration of action and high potency compared to other neuromuscular blocking agents. The compound has a complex molecular structure and exhibits specific pharmacological properties that make it significant in both medical and research applications.
Doxacurium chloride is classified as a non-depolarizing neuromuscular blocker. It acts by competitively antagonizing the action of acetylcholine at the neuromuscular junction, which is crucial for muscle contraction. Its unique structure and mechanism of action differentiate it from depolarizing agents like succinylcholine. The compound has been studied extensively in both clinical and laboratory settings, contributing to its classification as a significant agent in anesthesiology and pharmacology .
The synthesis of doxacurium chloride involves several key steps:
Doxacurium chloride has a complex molecular structure represented by its IUPAC name: bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate]. The molecular formula is with a molecular weight of approximately 1035.2 g/mol.
Doxacurium chloride participates in several types of chemical reactions:
Doxacurium exerts its effects by binding competitively to cholinergic receptors located at the motor end plate of skeletal muscles. This binding inhibits acetylcholine from attaching to its receptors, thereby preventing muscle contraction:
Doxacurium chloride has several significant applications in scientific research and clinical practice:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3